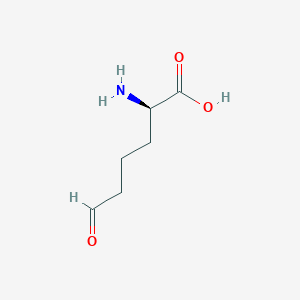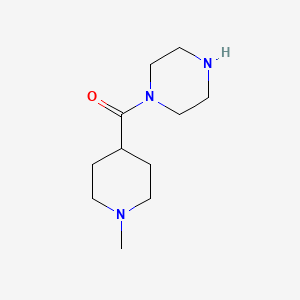
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone is a heterocyclic compound with the molecular formula C11H21N3O. It is a solid at room temperature and has a molecular weight of 211.30 g/mol . This compound is used as a building block in the synthesis of various pharmaceuticals and chemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone typically involves the reaction of 1-methylpiperidine with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. The compound binds to the active site of MAGL, preventing the hydrolysis of its substrates and thereby modulating the endocannabinoid system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-piperidinyl)piperazine
- 4-Methylpiperazin-1-yl)-piperidin-4-yl-methanone
- 1-Ethyl-4-piperidin-4-yl-piperazine
- **(1-(3-Aminophenyl)methyl)piperidin-4-yl)methanol
Uniqueness
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone is unique due to its specific structural configuration, which allows it to interact with a variety of molecular targets. Its ability to act as a reversible inhibitor of MAGL distinguishes it from other similar compounds, making it a valuable tool in the study of the endocannabinoid system and the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C11H21N3O |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H21N3O/c1-13-6-2-10(3-7-13)11(15)14-8-4-12-5-9-14/h10,12H,2-9H2,1H3 |
InChI-Schlüssel |
YSQTWCORVXKJMD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C(=O)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


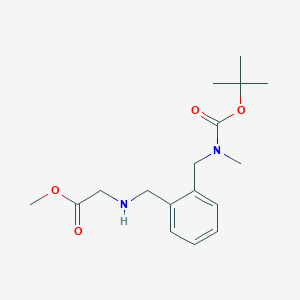
![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)



![tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12952455.png)
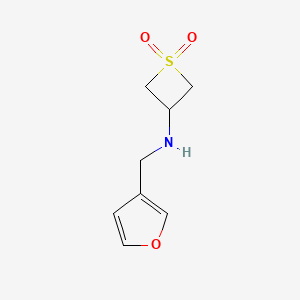
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)

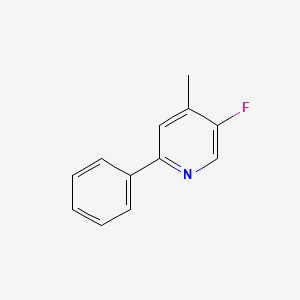
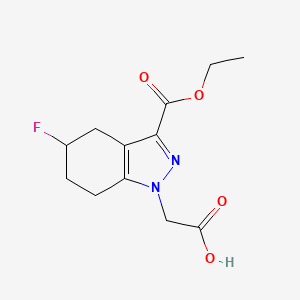
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
